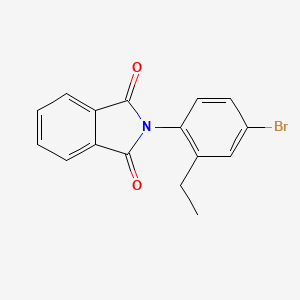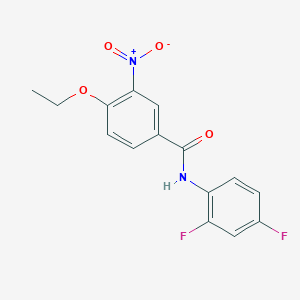
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the acrylamide family and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX-2 activity, 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of pain and inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. This makes it a useful tool for studying pain and inflammation-related disorders. Additionally, its potential as an anticancer agent makes it a useful tool for studying cancer biology. However, one limitation of using this compound in lab experiments is its potential toxicity. More research is needed to fully understand the toxicity of this compound and its effects on living organisms.
Zukünftige Richtungen
There are a number of future directions for research on 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. One direction is to further study its potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation-related disorders. Another direction is to study its potential as an anticancer agent and to further understand its mechanism of action in inhibiting cancer cell growth. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves a series of chemical reactions. The starting material is 4-bromobenzaldehyde, which is reacted with 2-amino-5-ethyl-1,3,4-thiadiazole to form 4-(2-amino-5-ethyl-1,3,4-thiadiazol-4-yl)benzaldehyde. This intermediate is then reacted with acryloyl chloride to form the final product, 3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-2-12-16-17-13(19-12)15-11(18)8-5-9-3-6-10(14)7-4-9/h3-8H,2H2,1H3,(H,15,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGWVDANIWUYFQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)

![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)


